molecular formula C16H11Cl2NO3 B1661250 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- CAS No. 889651-04-1

1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]-

Cat. No.: B1661250
CAS No.: 889651-04-1
M. Wt: 336.2
InChI Key: RUKPJKCJRIKFSV-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorohydroxyphenyl group and an isoindole dione moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3,5-Dichloro-4-hydroxybenzaldehyde: This intermediate is synthesized through the chlorination of 4-hydroxybenzaldehyde using chlorine gas under controlled conditions.

    Formation of 2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: The aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde is reduced to an alcohol, followed by conversion to the corresponding amine through reductive amination.

    Cyclization to Isoindole Dione: The amine is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dichlorohydroxyphenyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Phthalic Anhydride: Used in the cyclization step to form the isoindole dione structure.

    2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: An intermediate in the synthetic route.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is unique due to its combined structural features of a dichlorohydroxyphenyl group and an isoindole dione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

889651-04-1

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2

IUPAC Name

2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H11Cl2NO3/c17-12-7-9(8-13(18)14(12)20)5-6-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-4,7-8,20H,5-6H2

InChI Key

RUKPJKCJRIKFSV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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